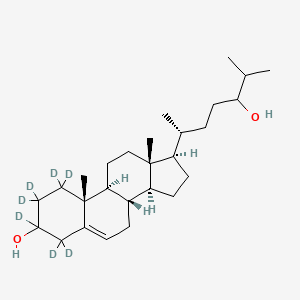

24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7

Übersicht

Beschreibung

24(R/S)-hydroxycholesterol-d7 is the deuterated form of 24(R/S)-hydroxycholesterol.

Biologische Aktivität

24(Rs)-hydroxycholesterol-25,26,26,26,27,27,27-d7 (commonly referred to as 24(R/S)-HC-d7) is a deuterated form of 24-hydroxycholesterol (24-HC), a significant oxysterol involved in cholesterol metabolism. This compound plays a crucial role in various biological processes, particularly in the central nervous system (CNS) and lipid homeostasis. Below is a detailed exploration of its biological activity, including relevant data tables and findings from diverse studies.

Overview of 24-Hydroxycholesterol

Chemical Structure and Properties:

- Molecular Formula: CHDO

- Molecular Weight: 409.696 g/mol

- CAS Number: 144154-78-9

- Purity: >99%

24-HC is primarily produced in the brain and serves as a metabolic product of cholesterol. It is formed through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1), which is predominantly expressed in neurons. The conversion of cholesterol to 24-HC is vital for maintaining cholesterol homeostasis within the CNS and for facilitating the export of excess cholesterol into circulation.

Cholesterol Homeostasis

24-HC plays a critical role in regulating cholesterol levels within cells. It acts as a signaling molecule that influences cholesterol biosynthesis and uptake:

- SREBP Pathway Regulation: Studies have shown that 24-HC can inhibit the activity of Sterol Regulatory Element-Binding Protein (SREBP), which is essential for cholesterol synthesis. The expression of hydroxylases like CYP46A1 significantly reduces SREBP target gene expression, thereby decreasing cholesterol synthesis .

- Impact on Other Oxysterols: The presence of 24-HC can modulate levels of other oxysterols such as 25-hydroxycholesterol (25-HC) and 27-hydroxycholesterol (27-HC), which further participate in lipid metabolism and signaling pathways .

Neuroprotective Effects

Research indicates that 24-HC has neuroprotective properties:

- Cholesterol Export Mechanism: By converting excess cholesterol to 24-HC, neurons can prevent toxic accumulation that may lead to neurodegenerative diseases. Elevated levels of 24-HC in cerebrospinal fluid (CSF) have been associated with neurodegenerative conditions such as Alzheimer's disease .

- Potential Biomarker: The concentration of 24-HC in CSF is being investigated as a biomarker for altered cholesterol metabolism in various neurological disorders. Lower levels may indicate neuronal loss or dysfunction .

Study on Cholesterol Metabolism

A study conducted on CHO-K1 cells demonstrated that overexpression of CYP46A1 significantly decreased mRNA levels of SREBP target genes involved in cholesterol biosynthesis. This suggests that increased production of 24-HC leads to reduced cholesterol synthesis .

Table: Effects of Hydroxylases on Cholesterol Metabolism

| Hydroxylase | Effect on SREBP Target Genes | Impact on Cholesterol Levels |

|---|---|---|

| CYP46A1 | Decreased | Reduced |

| CH25H | Decreased | Reduced |

| CYP27A1 | Decreased | Reduced |

| CYP7A1 | Minimal | No significant change |

Clinical Implications

In patients with Alzheimer's disease and other neurodegenerative disorders, alterations in the levels of 24-HC have been observed:

- Alzheimer's Disease: A significant decrease in plasma levels of 24-HC correlates with disease progression and neuronal loss .

- Multiple Sclerosis: Similar patterns have been noted in multiple sclerosis patients where altered oxysterol metabolism reflects disease activity .

Research Findings

Recent research highlights the multifaceted roles of 24(Rs)-hydroxycholesterol:

- Antioxidant Properties: Some studies suggest that oxysterols like 24-HC may possess antioxidant properties that protect cells from oxidative stress .

- Inflammation Response: The metabolism of oxysterols can be altered during inflammatory responses, affecting overall lipid homeostasis and immune function .

Wissenschaftliche Forschungsanwendungen

Neuroscience

24(Rs)-Hydroxycholesterol is produced in neurons through the action of the enzyme cholesterol 24-hydroxylase (CYP46A1). It plays a crucial role in cholesterol homeostasis in the central nervous system (CNS). The deuterated form is particularly useful for:

- Studying Cholesterol Metabolism : It serves as a marker for altered cholesterol metabolism in neurodegenerative diseases such as Alzheimer's disease. Elevated levels of oxysterols like 24-hydroxycholesterol have been associated with neuroinflammation and neuronal degeneration .

- Investigating Blood-Brain Barrier Dynamics : Research indicates that increased levels of oxysterols can affect the integrity of the blood-brain barrier and influence neuroinflammatory responses .

Cholesterol Homeostasis Studies

The compound is instrumental in understanding the regulatory mechanisms of cholesterol synthesis and degradation:

- Regulation of SREBP Pathway : Studies show that 24-hydroxycholesterol can inhibit the SREBP (Sterol Regulatory Element-Binding Protein) pathway, which is critical for maintaining cellular cholesterol levels . The deuterated variant allows researchers to trace its metabolic pathways more accurately.

Therapeutic Potential

Emerging research suggests potential therapeutic applications:

- Neuroprotective Effects : In animal models, 24-hydroxycholesterol has demonstrated neuroprotective properties by modulating autophagy and reducing apoptosis in neuronal cells . This could have implications for treating conditions such as stroke or neurodegenerative diseases.

Inflammation and Immune Response

The compound has been linked to immune modulation:

- Impact on Inflammatory Responses : Elevated levels of 25-hydroxycholesterol during inflammatory states have been documented. The isotopically labeled version can help elucidate its role in immune cell signaling and response during chronic inflammation .

Case Studies

Eigenschaften

IUPAC Name |

(8S,9S,10R,13R,14S,17R)-1,1,2,2,3,4,4-heptadeuterio-17-[(2R)-5-hydroxy-6-methylheptan-2-yl]-10,13-dimethyl-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-3-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H46O2/c1-17(2)25(29)11-6-18(3)22-9-10-23-21-8-7-19-16-20(28)12-14-26(19,4)24(21)13-15-27(22,23)5/h7,17-18,20-25,28-29H,6,8-16H2,1-5H3/t18-,20?,21+,22-,23+,24+,25?,26+,27-/m1/s1/i12D2,14D2,16D2,20D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOWMKBFJCNLRTC-LAIQKCHSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1(C2=CC[C@H]3[C@@H]4CC[C@@H]([C@]4(CC[C@@H]3[C@]2(C(C(C1([2H])O)([2H])[2H])([2H])[2H])C)C)[C@H](C)CCC(C(C)C)O)[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

409.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.